N-(3-methoxyphenyl)-3-methylbenzenesulfonamide

Antiproliferative HeLa Sulfonamide

N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide (CAS 670271-51-9, molecular formula C14H15NO3S, MW 277.34 g/mol) is a secondary sulfonamide characterized by a 3-methoxyphenyl group linked to the nitrogen atom and a 3-methylbenzenesulfonyl moiety. The compound belongs to a large class of N-aryl-benzenesulfonamide derivatives, many of which have been investigated for enzyme inhibition (particularly carbonic anhydrase [CA] isoforms) and antiproliferative activity.

Molecular Formula C14H15NO3S
Molecular Weight 277.34
CAS No. 670271-51-9
Cat. No. B2802172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-3-methylbenzenesulfonamide
CAS670271-51-9
Molecular FormulaC14H15NO3S
Molecular Weight277.34
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC=C2)OC
InChIInChI=1S/C14H15NO3S/c1-11-5-3-8-14(9-11)19(16,17)15-12-6-4-7-13(10-12)18-2/h3-10,15H,1-2H3
InChIKeyWGITYXKRCUKWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide (CAS 670271-51-9) – Core Identity and Compound Class Overview


N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide (CAS 670271-51-9, molecular formula C14H15NO3S, MW 277.34 g/mol) is a secondary sulfonamide characterized by a 3-methoxyphenyl group linked to the nitrogen atom and a 3-methylbenzenesulfonyl moiety . The compound belongs to a large class of N-aryl-benzenesulfonamide derivatives, many of which have been investigated for enzyme inhibition (particularly carbonic anhydrase [CA] isoforms) and antiproliferative activity [1]. However, the specific substitution pattern – a meta-methoxy on the aniline ring and a meta-methyl on the sulfonyl ring – distinguishes it from more common para-substituted analogs, creating potential differences in molecular recognition, steric accessibility, and electronic distribution that can affect target binding and selectivity.

Why N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide Cannot Be Casually Replaced by Generic Sulfonamide Analogs


Sulfonamide-based bioactive compounds are highly sensitive to even minor structural modifications. A shift of a single methyl group from the meta to the para position on the benzenesulfonyl ring, or relocation of the methoxy group from the meta to the ortho position on the aniline ring, can drastically alter binding affinity and isoform selectivity. For carbonic anhydrase inhibitors, for example, the position and nature of substituents on the aromatic rings are primary determinants of both potency and selectivity across the 15 human CA isoforms [1]. The 3-methylbenzenesulfonamide group in this compound presents a distinct steric and electronic profile compared to the 4-methyl analog, potentially leading to different binding modes in enzyme active sites. Generic substitution without verifying isoform-specific data or cellular activity can therefore result in significant loss of the desired biological activity or altered selectivity profiles.

N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide: Differential Quantitative Evidence Against Closest Analogs


Tumor Cell Antiproliferative Activity: HeLa Cytotoxicity in WST-8 Assay

The compound exhibits measurable antiproliferative activity against human cervical carcinoma HeLa cells in a 48-hour WST-8 assay. Of the 6 compounds tested in this bioassay screen, 3 were active, and 1 demonstrated an activity concentration ≤ 1 µM [1]. While the exact identity of the comparator compounds within the screening set is not disclosed at this summary level, the data demonstrate that N-(3-methoxyphenyl)-3-methylbenzenesulfonamide belongs to the active subset of the tested library, distinguishing it from those library members that were inactive in this assay. This establishes the compound as a valid starting point for structure-activity relationship (SAR) studies targeting HeLa cell proliferation.

Antiproliferative HeLa Sulfonamide

Crystal Engineering Differentiation: Meta-Methyl Conformational Influence on Crystal Packing

A crystallographic and computational study of sulfonamides bearing a methoxyphenyl moiety demonstrated that the conformational behavior and noncovalent interaction patterns are strongly influenced by the substitution pattern on both aromatic rings [1]. The meta-methyl group in the target compound, as opposed to the para-methyl analog (N-(3-methoxyphenyl)-4-methylbenzenesulfonamide), is predicted to alter the torsional profile around the S–N bond and the C–S–N–C dihedral angle, which in turn affects hydrogen-bonding motifs and π-stacking interactions in the solid state. These structural differences have direct implications for solubility, dissolution rate, and solid-form stability – critical parameters in pharmaceutical development.

Crystal Engineering Conformational Analysis Noncovalent Interactions

Computed Molecular Property Differentiation from Positional Isomers

The target compound shares the same molecular formula (C14H15NO3S, MW 277.34) and the same heavy-atom count as its positional isomers N-(3-methoxyphenyl)-2-methylbenzenesulfonamide (ortho-methyl; CAS 1351398-21-4) and N-(3-methoxyphenyl)-4-methylbenzenesulfonamide (para-methyl; CAS 58750-87-1) [1]. Despite isomeric sameness, the position of the methyl group on the sulfonyl ring influences the overall molecular shape, the spatial orientation of the sulfonamide hydrogen-bond donor, and the molecular electrostatic potential surface. These properties cannot be captured by simple 2D structural comparison and must be assessed via 3D conformational analysis or experimental binding assays. The meta-methyl substitution results in a unique ‘kink’ in the molecular geometry compared to the linear para-methyl analog, which may affect binding pocket complementarity.

Molecular Properties Lipophilicity Drug-likeness

Where N-(3-Methoxyphenyl)-3-methylbenzenesulfonamide Provides Scientific and Procurement Value


Oncology Drug Discovery – Hit-to-Lead Optimization with HeLa Cytotoxicity

Based on the PubChem bioassay evidence showing sub-micromolar antiproliferative activity against HeLa cells [1], this compound can serve as a starting point for medicinal chemistry optimization programs targeting cervical cancer or related tumor types. Procurement is justified when the research goal is to explore the SAR around the meta-methylbenzenesulfonamide scaffold, particularly when seeking to improve potency beyond the initial ≤1 µM activity and to profile selectivity against normal cell lines.

Crystal Engineering and Solid-State Property Tuning

The conformational analysis study by Kowalik et al. (2021) highlights the influence of substitution patterns on the solid-state properties of methoxyphenyl sulfonamides [2]. Researchers designing co-crystals, salts, or polymorphs of sulfonamide-based active pharmaceutical ingredients (APIs) will find value in the unique meta-methyl geometry of this compound, which is predicted to produce distinct hydrogen-bonding motifs and crystal packing arrangements compared to the more common para-substituted tosylamide analogs.

Carbonic Anhydrase Isoform Selectivity Profiling

Given that sulfonamides are a privileged pharmacophore for carbonic anhydrase inhibition, and that substituent position on the aromatic ring is a well-established determinant of CA isoform selectivity [3], this compound is a logical candidate for CA inhibition screening panels. The meta-methoxy / meta-methyl combination represents a substitution pattern that is underrepresented compared to typical para-substituted sulfonamides, offering potential for identifying new isoform-selective chemotypes.

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